Amide Coupling: A common approach involves coupling 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid with an appropriate amine using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). []
Alkylation: Alternatively, the 4-methylpiperazine moiety can be introduced through an alkylation reaction using 4-(bromomethyl)benzamide as a starting material. [, , ]
Molecular Structure Analysis
Common Reactions:
N-Alkylation: The tertiary nitrogen of the piperazine ring can be further alkylated with various electrophiles to introduce additional substituents and modify the molecule's properties. []
Applications
Kinase Inhibitor Development: The moiety is a prominent feature in many kinase inhibitors, including Imatinib and its analogs. By modifying the substituents on the benzamide core and the piperazine ring, researchers have developed compounds with varying selectivity and potency against different kinases. [, , , , , ]
Drug Resistance Studies: Researchers utilize this scaffold to investigate mechanisms of drug resistance in diseases like cancer. By creating analogs that overcome resistance mechanisms, they aim to develop more effective therapies. []
Related Compounds
Imatinib
Compound Description
Imatinib, chemically known as N-(4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl] amino} phenyl)-4-[(4-methylpiperazin-1-yl) methyl] benzamide, is a prominent therapeutic agent utilized in the treatment of leukemia. It functions as a specific inhibitor of tyrosine kinases. Imatinib is known for its use in treating Chronic Myelogenous Leukemia (CML), Gastrointestinal Stromal Tumors (GISTs), and other malignancies. [, ] Imatinib's effectiveness has been observed in patients with systemic mastocytosis, including those with the D816V mutation in c-Kit. []
Relevance
Imatinib shares the core structure of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide. The structural difference lies in the presence of a N-(4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl] amino}phenyl) group attached to the carbonyl of the benzamide in Imatinib. []
AP24534
Compound Description
AP24534 (3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide) is a potent, orally active pan-inhibitor specifically designed to target the breakpoint cluster region-abelson (BCR-ABL) kinase. This compound exhibits notable efficacy against the T315I gatekeeper mutant, which is known for its resistance to many existing BCR-ABL kinase inhibitors. AP24534 effectively inhibits the kinase activity of both native BCR-ABL and the T315I mutant, showcasing its potential as a treatment option for CML patients, particularly those who haven't responded well to other therapies. []
This compound acts as a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), which are considered promising targets for anti-inflammatory drugs. It exhibits strong binding affinity to DDR1 and DDR2 proteins, effectively inhibiting their kinase activities. This compound demonstrates significant potential for treating inflammatory diseases, as evidenced by its ability to suppress lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro and its promising in vivo anti-inflammatory effects in a mouse model of LPS-induced acute lung injury (ALI). []
Relevance
This compound and 4-[(4-Methylpiperazin-1-yl)methyl]benzamide belong to the same chemical class of substituted benzamides and share a common 4-[(4-methylpiperazin-1-yl)methyl]benzamide structural motif. The key distinction lies in the substitution pattern on the benzamide ring. While 4-[(4-Methylpiperazin-1-yl)methyl]benzamide has no substituents on the benzene ring, this compound features a 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-5-(trifluoromethyl)phenyl group attached to the nitrogen of the benzamide. []
CHMFL-ABL/KIT-155
Compound Description
CHMFL-ABL/KIT-155, chemically defined as 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide, stands out as a highly potent type II ABL/c-KIT dual kinase inhibitor. It exhibits a distinct hinge-binding mechanism, utilizing a hydrogen bond interaction between its carbonyl oxygen and the NH group on the kinase backbone. []
Relevance
CHMFL-ABL/KIT-155 shares a structural resemblance with 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, particularly the 4-[(4-methylpiperazin-1-yl)methyl]benzamide core. The primary structural difference lies in the 4-methyl-3-((1-nicotinoylpiperidin-4-yl)oxy)phenyl group linked to the nitrogen of the benzamide moiety in CHMFL-ABL/KIT-155, which is absent in 4-[(4-Methylpiperazin-1-yl)methyl]benzamide. []
(R) -N- [5- (2- methoxy-2-phenylacetyl) -1,4,5,6-tetrahydro-pyrrolo [3,4-c] pyrazol-3-yl] 4- (4-methylpiperazin-1-yl) benzamide, also known as PHA739358 (Danusertib), is a potent antitumor agent. []
AZD6703
Compound Description
AZD6703, chemically identified as N‐Cyclopropyl‐4‐methyl‐3‐ [6‐(4‐methylpiperazin‐1‐yl)‐4‐oxoquinazolin‐3(4H)‐yl]benzamide, is a potent and selective p38α MAP kinase inhibitor. It exhibits a favorable pharmacokinetic profile and is orally bioavailable. AZD6703 has advanced to clinical trials for the treatment of inflammatory diseases, highlighting its potential therapeutic value in this domain. []
Relevance
AZD6703 is structurally related to 4-[(4-Methylpiperazin-1-yl)methyl]benzamide through the presence of a 4-methylpiperazin-1-yl substructure. In AZD6703, this substructure is integrated into a quinazolinone ring system, while in 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, it is connected to a methyl group attached to the benzamide moiety. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.